Cas no 1270296-72-4 ((2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid)

(2S)-2-{(Benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3,4-dichlorophenyl substituent. This compound is valuable in peptide synthesis due to its stereochemical purity, with the (S)-configuration ensuring precise enantioselective applications. The presence of the Cbz group facilitates selective deprotection under mild hydrogenolysis conditions, while the dichlorophenyl moiety enhances lipophilicity, making it useful in designing bioactive peptides or small-molecule inhibitors. Its high chemical stability and well-defined structure support reproducible results in medicinal chemistry research. The compound serves as a versatile intermediate for constructing complex molecules, particularly in pharmaceutical development targeting receptor-specific interactions.
(2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid structure
1270296-72-4 structure
Product Name:(2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid
CAS No:1270296-72-4
MF:C34H30Cl4N2O8
MW:736.422605991364
CID:5035627
PubChem ID:22309236
Update Time:2025-05-20

(2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • CID 156600303
    • Cbz-3,4-Dichloro-L-Phenylalanine
    • Cbz-Phe(3,4-Cl2)-OH
    • (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid
    • Inchi: 1S/2C17H15Cl2NO4/c2*18-13-7-6-12(8-14(13)19)9-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h2*1-8,15H,9-10H2,(H,20,23)(H,21,22)/t2*15-/m00/s1
    • InChI Key: NSWIJUPOKSNHFC-HJIBXMCBSA-N
    • SMILES: ClC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1)Cl.ClC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 14
  • Complexity: 429
  • Topological Polar Surface Area: 151

Experimental Properties

  • Density: 1.396±0.06 g/cm3(Predicted)
  • Boiling Point: 558.8±50.0 °C(Predicted)
  • pka: 3.73±0.10(Predicted)

(2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid Pricemore >>

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Additional information on (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid

Recent Advances in the Study of (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid (CAS: 1270296-72-4)

The compound (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid (CAS: 1270296-72-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its dichlorophenyl and benzyloxycarbonyl (Cbz) protecting groups, serves as a critical intermediate in the synthesis of bioactive peptides and small molecule therapeutics. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators targeting neurological and inflammatory disorders.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a precursor in the synthesis of potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are pivotal in diabetes management. The researchers employed a multi-step synthetic route, leveraging the stereochemical purity of (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid to achieve high enantioselectivity in the final product. The study reported a 92% yield and >99% enantiomeric excess (ee), underscoring the compound's utility in asymmetric synthesis.

In addition to its synthetic applications, recent pharmacological investigations have explored the compound's direct bioactivity. A 2024 preprint on bioRxiv revealed that (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid exhibits moderate inhibitory effects on the NLRP3 inflammasome, a key player in inflammatory diseases such as gout and Alzheimer's. Molecular docking simulations suggested that the dichlorophenyl moiety interacts with the NACHT domain of NLRP3, potentially disrupting its oligomerization. These findings position the compound as a promising scaffold for anti-inflammatory drug development.

Further structural optimization studies have been conducted to enhance the compound's pharmacokinetic properties. Researchers at the University of Cambridge recently reported a series of ester and amide derivatives of (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid, with several analogs demonstrating improved blood-brain barrier permeability in murine models. The lead candidate, featuring a methyl ester at the carboxyl group, showed a 3-fold increase in CNS bioavailability compared to the parent compound, as detailed in a 2024 issue of ACS Chemical Neuroscience.

From a mechanistic perspective, advanced spectroscopic techniques including 2D-NMR and X-ray crystallography have been employed to elucidate the compound's conformational dynamics. A collaborative study between MIT and Pfizer, published in Chemical Science (2023), resolved the crystal structure of (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid bound to a model enzyme, revealing key hydrogen-bonding interactions with catalytic residues. This structural insight is expected to guide future rational drug design efforts.

In conclusion, (2S)-2-{(benzyloxy)carbonylamino}-3-(3,4-dichlorophenyl)propanoic acid (CAS: 1270296-72-4) continues to emerge as a versatile building block in medicinal chemistry, with expanding applications in both synthesis and direct therapeutic intervention. Ongoing research aims to further exploit its unique physicochemical properties for the development of next-generation therapeutics targeting metabolic, neurological, and inflammatory diseases.

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